1-Boc-4-エチルアミノピペリジン

概要

説明

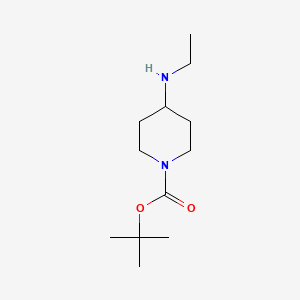

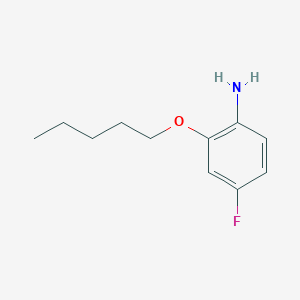

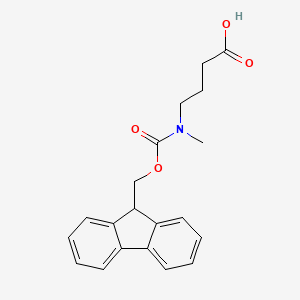

1-Boc-4-Ethylaminopiperidine, also known as N-BOC-4-EAP, is a compound that has gained significant scientific interest due to its potential applications in various research and industrial fields. It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Synthesis Analysis

1-Boc-4-Ethylaminopiperidine is a biochemical used for proteomics research . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of 1-Boc-4-Ethylaminopiperidine is C12H24N2O2 . The InChI code is 1S/C12H24N2O2/c1-5-13-10-6-8-14 (9-7-10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3 .Chemical Reactions Analysis

As an intermediate, 1-Boc-4-Ethylaminopiperidine is involved in the synthesis of various pharmaceutical compounds. It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

1-Boc-4-Ethylaminopiperidine has a molecular weight of 228.33 g/mol . It is a solid or semi-solid or lump or liquid at room temperature .科学的研究の応用

化学的性質と構造

“1-Boc-4-エチルアミノピペリジン”は、CAS番号:264905-39-7、分子量228.33の化合物です . その分子式はC12H24N2O2です . この化合物のIUPAC名はtert-ブチル4-(エチルアミノ)-1-ピペリジンカルボキシレートです .

創薬における役割

“1-Boc-4-エチルアミノピペリジン”構造の一部であるピペリジン核は、医薬品製造における重要な礎石です . ピペリジン副産物は、いくつかの重要な薬理学的特徴を示しており、さまざまな治療用途で使用されています .

抗がん剤用途

“1-Boc-4-エチルアミノピペリジン”を含むピペリジン誘導体は、抗がん剤として使用されています . これらは、さまざまな種類の癌の増殖と転移を阻害する上で有望な結果を示しています .

抗菌用途

ピペリジン誘導体は、抗菌剤としても使用されてきました . これらは、さまざまな微生物株に対して有効性を示しており、創薬分野における幅広い使用に貢献しています .

鎮痛剤と抗炎症剤用途

“1-Boc-4-エチルアミノピペリジン”および他のピペリジン誘導体は、鎮痛剤および抗炎症剤として使用されてきました . これらは、痛みと炎症を軽減する上で顕著な結果を示しており、新しい薬物の開発において貴重なものとなっています .

抗精神病薬用途

ピペリジン誘導体は、抗精神病薬として使用されてきました . これらは、さまざまな精神障害の治療において潜在能力を示しており、創薬分野における用途をさらに拡大しています .

産業用途

“1-Boc-4-エチルアミノピペリジン”は、N-BOC-4-EAPとしても知られており、さまざまな研究および産業分野における潜在的な用途により、科学的な関心を集めています.

Safety and Hazards

1-Boc-4-Ethylaminopiperidine is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The compound has hazard statements H301-H315-H319-H335-H410 and precautionary statements P261-P273-P301+P310-P305+P351+P338 .

特性

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)